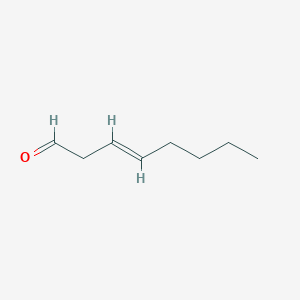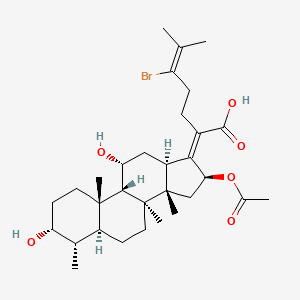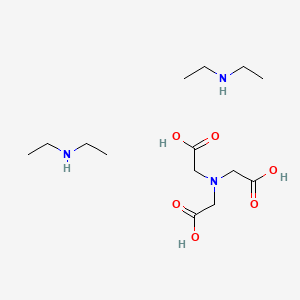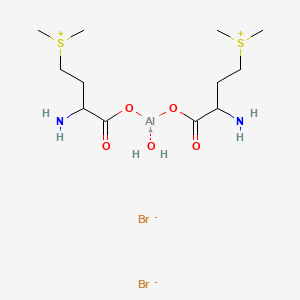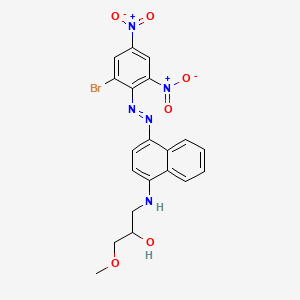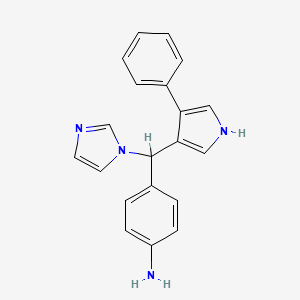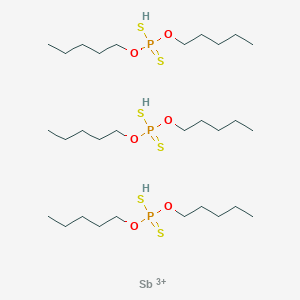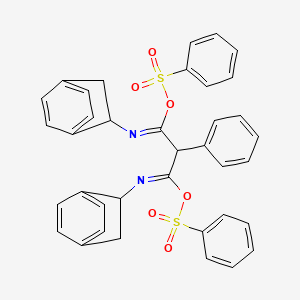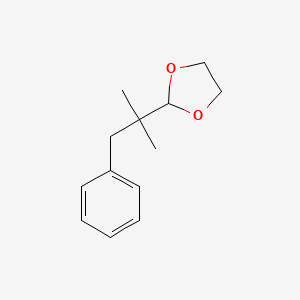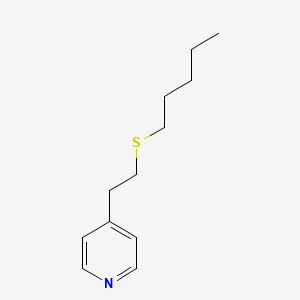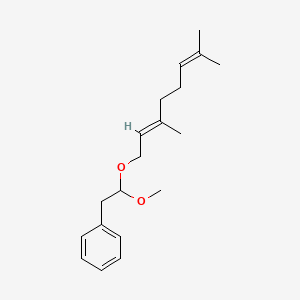![molecular formula C16H32Br2O2Sn B12686587 Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane CAS No. 84837-25-2](/img/structure/B12686587.png)
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane is a chemical compound with the molecular formula C16H32Br2O2Sn and a molecular weight of 534.94 g/mol . It is a stannane derivative, specifically a tributylstannyl ester of 2,3-dibromo-2-methylpropanoic acid . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane typically involves the esterification of 2,3-dibromo-2-methylpropanoic acid with tributylstannyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield corresponding reduced products.
Substitution: The compound can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to form 2,3-dibromo-2-methylpropanoic acid and tributylstannyl alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various stannane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane can be compared with other stannane derivatives, such as:
- Tributyl[(p-tert-butylbenzoyl)oxy]stannane
- Stannane, tributyl-, mono (resin acyloxy) derivs.
- Stannane, tributyl-, mono (naphthenoyloxy) derivs.
- Tributyl[(p-dodecylphenyl)sulphonyl]oxy]stannane
- Sodium tributylstannolate
These compounds share similar stannane structures but differ in their ester or acyloxy groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
84837-25-2 |
|---|---|
Molekularformel |
C16H32Br2O2Sn |
Molekulargewicht |
534.9 g/mol |
IUPAC-Name |
tributylstannyl 2,3-dibromo-2-methylpropanoate |
InChI |
InChI=1S/C4H6Br2O2.3C4H9.Sn/c1-4(6,2-5)3(7)8;3*1-3-4-2;/h2H2,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
WLXCSAZOCVANKN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C)(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



